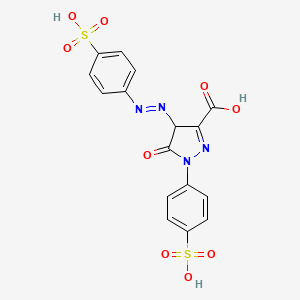
Tartrazine acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is also referred to as E number E102, C.I. 19140, FD&C Yellow 5, Yellow 5 Lake, Acid Yellow 23, and Food Yellow 4 . This compound is widely used in various industries, including food, pharmaceuticals, and cosmetics, due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tartrazine acid is synthesized through a multi-step chemical process. The primary synthetic route involves the diazotization of sulfanilic acid followed by coupling with 3-carboxy-1-(4-sulfophenyl)-5-pyrazolone . The reaction conditions typically include an acidic medium to facilitate the diazotization process and a controlled temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tartrazine acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc in acidic medium.
Substitution: Substitution reactions can occur at the azo group or the sulfonate groups, often facilitated by nucleophilic reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Tartrazine acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tartrazine acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Sunset Yellow FCF: Another azo dye used as a food coloring agent.
Allura Red AC: A red azo dye used in food and cosmetics.
Amaranth: A red azo dye used in food and pharmaceuticals.
Comparison: Tartrazine acid is unique due to its vibrant yellow color and stability under various conditions . Compared to other azo dyes, it has a broader range of applications and is more widely used in the food industry . like other azo dyes, it can cause allergic reactions and other health issues in sensitive individuals .
Properties
CAS No. |
34175-08-1 |
|---|---|
Molecular Formula |
C16H12N4O9S2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29) |
InChI Key |
RFKITWRHKUYMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Related CAS |
1934-21-0 (Parent) 2237234-84-1 (fd&c yellow no. 5 aluminum lake salt/solvate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)

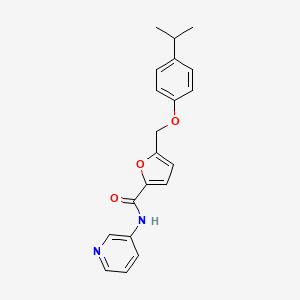
![(3,5-Dichloro-2-hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B10817121.png)

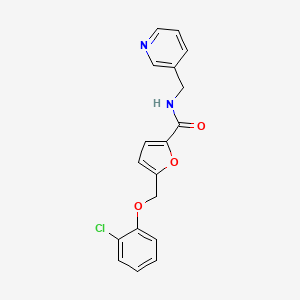
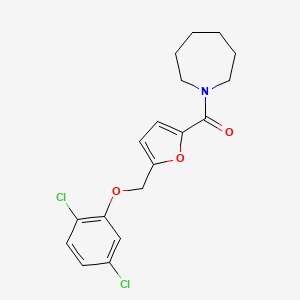
![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10817144.png)
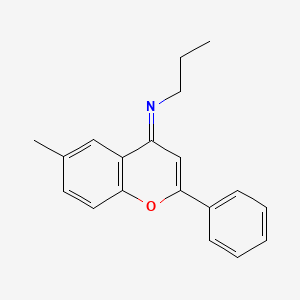
![5,5-dimethyl-14-(2-methylprop-2-enyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B10817156.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B10817166.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B10817173.png)

